N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes the step-by-step process of a reaction at the molecular level .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability. Techniques used can include spectroscopy, chromatography, and thermal analysis .Scientific Research Applications
Synthesis and Pharmacological Evaluation
N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide is a compound that has been explored in various synthetic and pharmacological studies. A notable application is found in the synthesis and evaluation of certain antiviral activities. Srivastava et al. (1977) discussed the synthesis of glycosylthiocarboxamides, which are precursors for thiazole nucleosides, showing significant antiviral activity against various viruses and also as potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).
Catalytic Oxidative Carbonylation
Bacchi et al. (2005) described a process involving the catalytic oxidative carbonylation of 4-Yn-1-ones to produce various heterocyclic derivatives, including tetrahydrofuran and oxazoline derivatives, under specific conditions. This process is relevant for the synthesis of compounds similar to this compound (Bacchi et al., 2005).
Antidepressant Potential
A study by Mahesh et al. (2011) on 3-ethoxyquinoxalin-2-carboxamides, structurally related to this compound, indicated potential antidepressant effects. This was evaluated through pharmacological testing against 5-HT3 receptors, demonstrating the compound's relevance in neuropsychiatric research (Mahesh et al., 2011).
Diuretic Activity
Yar and Ansari (2009) synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides, structurally similar to this compound, and found significant diuretic activity in vivo. This highlights the compound's potential in developing new diuretic agents (Yar & Ansari, 2009).
Anticancer Properties
Kumar et al. (2009) focused on synthesizing functionalized amino acid derivatives, exploring their cytotoxicity against human cancer cell lines. This research points to the potential of derivatives of this compound in designing new anticancer agents (Kumar et al., 2009).
Antitumor and Antimicrobial Activities
Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, which showed promising cytotoxic effects against cancer cell lines and significant antimicrobial activity. These findings suggest the potential application of this compound derivatives in antitumor and antimicrobial therapies (Riyadh, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-14(10(2)21-17-9)15(18)16-7-12-3-4-13(20-12)11-5-6-19-8-11/h3-6,8H,7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWHPUFKDRGBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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